セリプロロール塩酸塩

概要

説明

Synthesis Analysis

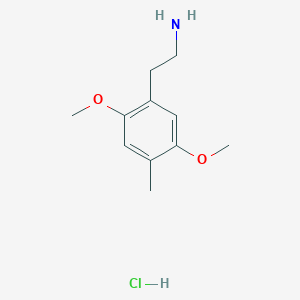

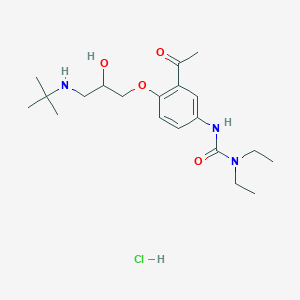

Celiprolol hydrochloride synthesis involves multiple steps, beginning with the reaction of N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea with epichlorohydrin in an ionic liquid environment to produce N'-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N,N-diethylurea. This intermediate is then reacted with t-BuNH2, followed by salt formation, resulting in celiprolol hydrochloride with an overall yield of about 63% (Zhao Li-hua, 2008). Another synthesis route starts from 4-chloronitrobenzene, involves a series of reactions including hydrolysis, acetylation, reduction, acylation, Fries rearrangement, Williamson etherification, epoxide ring opening, and salt formation, with an improved yield of 39.1% (Li Ji et al., 2011).

Molecular Structure Analysis

The crystal structure of celiprolol hydrochloride is characterized by its crystallization in the monoclinic space group P2l/a. Detailed structural analysis through nuclear magnetic resonance (NMR) spectra provides insights into its molecular conformation, highlighting intermolecular hydrogen bonding within the crystal structure (Narendra Kumar et al., 1992).

Chemical Reactions and Properties

Celiprolol hydrochloride undergoes various degradation processes under stress conditions such as hydrolysis, photolysis, oxidation, and thermal stress. The most significant degradation occurs under basic hydrolysis and photolytic conditions, with several degradation products identified, which were characterized using hyphenated mass spectrometry and NMR techniques (A. Sahu et al., 2021).

科学的研究の応用

高血圧の管理

セリプロロール塩酸塩は、軽度から中等度の高血圧の管理に適応されています . これは、安静時および運動時の高血圧患者において血圧を低下させるβ遮断薬です .

狭心症の治療

セリプロロール塩酸塩は、労作性狭心症の治療にも使用されます . これは、胸痛を予防し、この状態の患者の生活の質を改善するのに役立ちます .

β1受容体拮抗薬

セリプロロール塩酸塩は、選択的なβ1受容体拮抗薬です . これは、β1アドレナリン受容体に対する内因性カテコールアミン作用を阻害できるため、心拍数、心拍出量、血圧を低下させます .

β2受容体部分アゴニスト

セリプロロール塩酸塩は、β1受容体拮抗薬であることに加えて、β2受容体部分アゴニストでもあります . この性質は、その軽度の血管拡張作用を説明すると考えられています .

弱いα2受容体拮抗薬

セリプロロール塩酸塩は、弱いα2受容体拮抗薬です . これは、α2アドレナリン受容体に対する内因性カテコールアミン作用を阻害できるため、血流量が増加し、血圧が低下する可能性があります

作用機序

Target of Action

Celiprolol hydrochloride is a unique beta-blocker that simultaneously acts as a selective β1 receptor antagonist , a partial β2 receptor agonist , and a weak α2 receptor antagonist . These receptors are primarily located in the heart and blood vessels, playing crucial roles in cardiovascular function.

Mode of Action

As a β1 receptor antagonist , celiprolol hydrochloride inhibits the action of catecholamines on β1-adrenergic receptors, thereby decreasing heart rate and myocardial contractility . Its partial β2 agonist activity is thought to account for its mild vasodilating properties, which can help lower blood pressure . The weak antagonistic effect on α2 receptors further contributes to its vasodilatory action .

Biochemical Pathways

Celiprolol hydrochloride primarily affects the adrenergic signaling pathway. By blocking β1 receptors and partially activating β2 receptors, it modulates the effects of catecholamines, leading to decreased heart rate and blood pressure

Pharmacokinetics

Celiprolol hydrochloride exhibits a bioavailability of 30-70% . The binding to plasma proteins is about 25-30% . The elimination half-life of celiprolol hydrochloride is approximately 5 hours , indicating its relatively short duration of action.

Result of Action

The primary result of celiprolol hydrochloride’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This makes it effective for the management of mild to moderate hypertension and effort-induced angina pectoris .

Action Environment

The efficacy and stability of celiprolol hydrochloride can be influenced by various environmental factors. For instance, its bioavailability has been shown to be markedly affected by food, suggesting that it should be administered without food . Additionally, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .

Safety and Hazards

将来の方向性

Celiprolol is believed to provide clinical benefit for people with vascular Ehlers–Danlos syndrome by promoting normal collagen synthesis in the blood vessels, and by shifting the pressure load away from the vessels most prone to dissection and rupture . If the apparent pharmacodynamic advantages of celiprolol translate into clinical benefits and are confirmed in well-designed long-term clinical trials, then celiprolol should represent a definite advance in β-blocker therapy .

特性

IUPAC Name |

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56980-93-9 (Parent) | |

| Record name | Celiprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057470787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046850 | |

| Record name | Celiprolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57470-78-7 | |

| Record name | Celiprolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57470-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celiprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057470787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celiprolol HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celiprolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-acetyl-4-[3-[(tert-butyl)amino]-2-hydroxypropoxy]phenyl]-1,1-diethyluronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1M3398594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

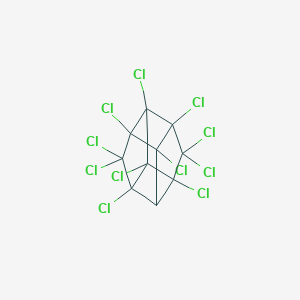

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

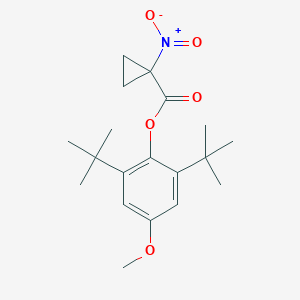

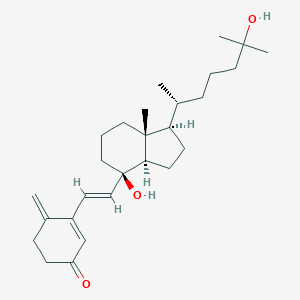

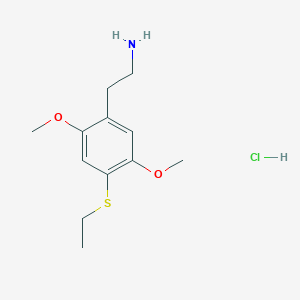

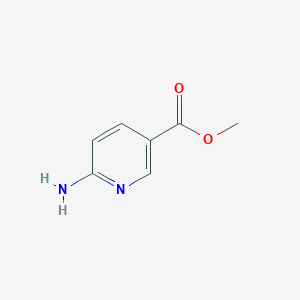

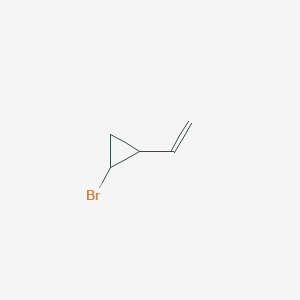

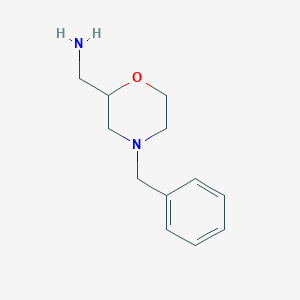

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)